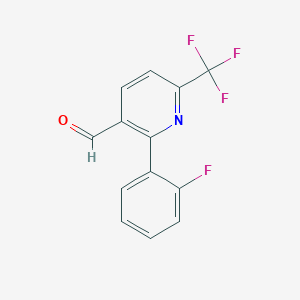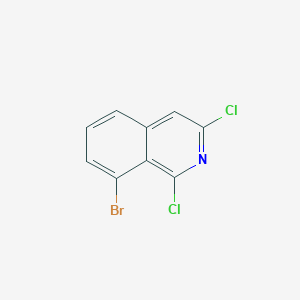![molecular formula C8H8O3 B1450250 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid CAS No. 1596746-91-6](/img/structure/B1450250.png)
4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid
Overview
Description
4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid is a chemical compound with a unique ring structure. It has a CAS Number of 1596746-91-6 and a molecular weight of 152.15 .
Molecular Structure Analysis
The molecular formula of 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid is C8H8O3 . The structure includes a cyclopenta[c]furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom.Physical And Chemical Properties Analysis
4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis of Furan Derivatives
Research indicates significant interest in the synthesis of furan derivatives due to their importance in organic and medicinal chemistry. For example, oxidative cyclization of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents has been reported as an efficient method for synthesizing 4-substituted furan-2-one products, highlighting the utility of this approach in accessing various furan derivatives with potential applications in pharmaceuticals and materials science (Kiyokawa et al., 2017).
Asymmetric Synthesis and Medicinal Chemistry Applications
The asymmetric synthesis of nucleoside analogues from related cyclopentenone derivatives, including efforts to synthesize 4′-C-benzyl-2′,3′-dideoxynucleoside analogues from 3-benzyl-2-hydroxy-2-cyclopenten-1-one, demonstrates the potential of furan carboxylic acid derivatives in the development of therapeutic agents (Jõgi et al., 2008).
Enhancing Fragmentation of Furan Compounds
Studies on the carboxylation and fragmentation of furan compounds, such as the investigation into dissociative electron attachment to 2-furoic acid, have shed light on the stability and reactivity of furan rings, providing insights that could be applied in designing more efficient synthetic routes or in the environmental breakdown of furan-based compounds (Zawadzki et al., 2020).
Controlled Synthesis for Industrial Applications
The controlled synthesis of furan carboxylic acids from biomaterials, such as the dual-enzyme cascade systems for converting 5-hydroxymethylfurfural (HMF) to furan carboxylic acids, indicates the growing importance of sustainable and efficient production methods for biobased building blocks in the pharmaceutical and polymer industries (Jia et al., 2019).
Innovative Routes to Complex Structures
Research into the synthesis of complex furan and cyclopenta derivatives explores novel synthetic routes and mechanisms, providing valuable insights for the development of new materials and drugs. This includes the multicomponent domino synthesis of cyclopenta[b]furan-2-ones, showcasing advanced strategies for constructing densely functionalized molecules with potential applications in drug discovery and materials science (Riveira et al., 2018).
Safety And Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c]furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8(10)7-6-3-1-2-5(6)4-11-7/h4H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKXPQHSUCBEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=COC(=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid | |
CAS RN |
1596746-91-6 | |
| Record name | 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1450168.png)
![5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1450170.png)
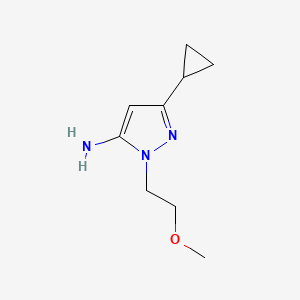
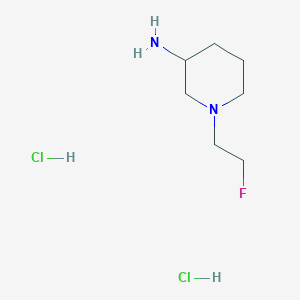
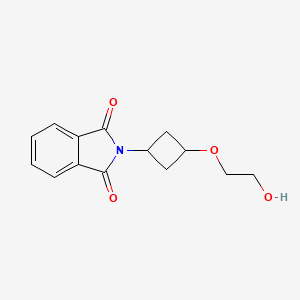
![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)
![tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B1450177.png)
![tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1450178.png)
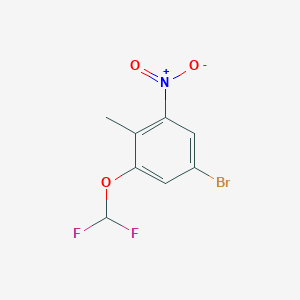
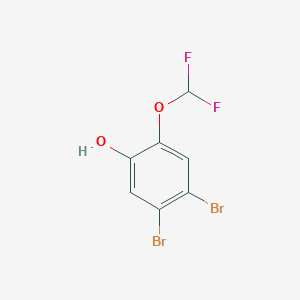
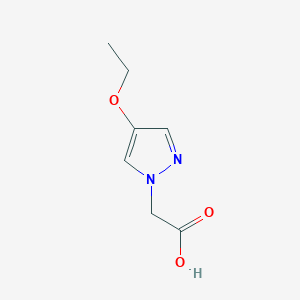
![4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1450185.png)
